3,3-Dimethyl-thiacyclohexane
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Overview
Description
3,3-Dimethyl-thiacyclohexane is an organic compound with the molecular formula C7H14S. It is a sulfur-containing heterocyclic compound, where the sulfur atom is part of a six-membered ring. The presence of two methyl groups at the 3-position of the ring structure distinguishes it from other thiacyclohexane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-thiacyclohexane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with sulfur can yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-thiacyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the methyl groups.
Common Reagents and Conditions
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the ring structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound sulfoxide or sulfone, while reduction can yield this compound thiol .
Scientific Research Applications
3,3-Dimethyl-thiacyclohexane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-thiacyclohexane involves interactions with molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, it can form thiyl radicals, which are reactive intermediates in many chemical processes . These radicals can initiate cascade reactions, leading to the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Thiacyclohexane: Lacks the two methyl groups at the 3-position, resulting in different chemical properties.
3,3-Dimethylcyclohexane: Contains a similar ring structure but lacks the sulfur atom, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-thiacyclohexane is unique due to the presence of both the sulfur atom and the two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
57259-83-3 |
---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3,3-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |
InChI Key |
VTTAITZGCXLKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCSC1)C |
Origin of Product |
United States |
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